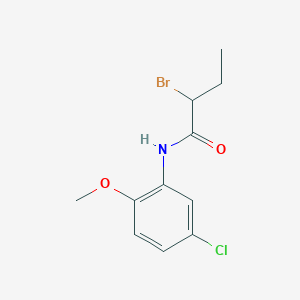

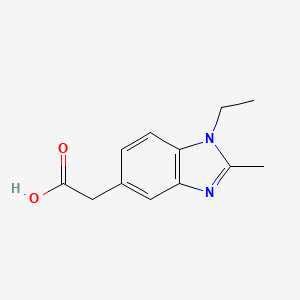

![molecular formula C12H13NO5 B3082094 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid CAS No. 1119451-00-1](/img/structure/B3082094.png)

5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid

説明

5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid , also known by its systematic name 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid , is a chemical compound with the empirical formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . It belongs to the class of organic compounds known as benzoic acids and derivatives .

Physical and Chemical Properties Analysis

科学的研究の応用

Alkylation and Derivative Formation

The compound 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid and its derivatives have been explored in various contexts of scientific research. One study focused on the alkylation of 2,4-dimethyl-3-furoic acid, where the treatment of the acid in THF with LDA led to the formation of a dianion. This dianion was then alkylated with different agents, yielding various alkylated derivatives. This pathway was utilized to synthesize key intermediates like 4,6-dioxo-14-norfuranoeudesmane, instrumental in creating eudesmanolides and elemanolides (Tada & Takahashi, 1978).

Role in Synthesis of Potential Insulin Receptor Activators

A separate study highlighted the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids. Here, 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid was converted into its C-5 methylester by treatment with methyl chloroformate, followed by decarboxylation. This process facilitated the creation of potential insulin receptor activators, showcasing another dimension of the compound's utility in scientific research (Chou et al., 2006).

Biotransformation Studies

In a biotransformation context, gallic acid underwent preparative-scale fermentation with Beauveria sulfurescens ATCC 7159, yielding new glucosidated compounds and other metabolites. This study didn't directly involve this compound but explored the microbial culture's role in mimicking mammalian metabolism, which can be insightful for generating and studying the metabolic pathways and pharmacological properties of structurally related compounds (Hsu et al., 2007).

Synthesis of Pharmacologically Active Compounds

Moreover, studies have been conducted on the synthesis of novel furanyl derivatives from the red seaweed Gracilaria opuntia, featuring methoxycyclooctyl benzofuran with tetrahydro-2H-oxocin framework and tetrahydro-1H-xanthenyl methoxy methylfuran skeletons. These compounds demonstrated significant anti-inflammatory, antioxidative, anti-diabetic, and ACE-I inhibitory activities, indicating the breadth of pharmacological applications for such derivatives (Makkar & Chakraborty, 2018).

作用機序

Target of Action

Similar compounds such as 3,5-dimethylisoxazoles have been found to act as acetyl-lysine-mimetic bromodomain ligands .

Mode of Action

It is known that 3,5-dimethylisoxazoles, a similar class of compounds, can inhibit bromodomains like brd4(1) and brd2(1) . This suggests that 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid might interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of bromodomains can affect various cellular processes, including gene expression, cell cycle, and dna damage repair .

Pharmacokinetics

The molecular weight of 25124 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of bromodomains can lead to changes in gene expression and cell cycle progression, potentially affecting cell growth and proliferation .

特性

IUPAC Name |

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7-10(8(2)18-13-7)6-16-5-9-3-4-11(17-9)12(14)15/h3-4H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZIXDPQOKVUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COCC2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156699 | |

| Record name | 5-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-00-1 | |

| Record name | 5-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide](/img/structure/B3082023.png)

![6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]](/img/structure/B3082045.png)

![N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine](/img/structure/B3082049.png)

![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082075.png)

![3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B3082083.png)

![3-{[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082086.png)

![4-[(4-Methyl-2-pyrrolidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3082104.png)

![4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL](/img/structure/B3082111.png)

![N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3082119.png)